molecular formula C25H21ClN2 B12157780 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl- CAS No. 17371-64-1

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-

Cat. No.: B12157780
CAS No.: 17371-64-1
M. Wt: 384.9 g/mol
InChI Key: BLHMUXGNHMXRKT-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a 4-chlorophenyl group and two methyl groups, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific steps might include:

    Formation of Hydrazone: Reacting 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization, forming the indole ring.

    Methylation: Introducing methyl groups through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated indoles or nitroindoles.

Scientific Research Applications

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.

    3-Methylindole: A simpler indole derivative with a single methyl group at the 3-position.

    4-Chloroindole: An indole derivative with a chlorine atom at the 4-position.

Uniqueness

1H-Indole, 3,3’-[(4-chlorophenyl)methylene]bis[2-methyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and two methyl groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17371-64-1

Molecular Formula

C25H21ClN2

Molecular Weight

384.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

InChI

InChI=1S/C25H21ClN2/c1-15-23(19-7-3-5-9-21(19)27-15)25(17-11-13-18(26)14-12-17)24-16(2)28-22-10-6-4-8-20(22)24/h3-14,25,27-28H,1-2H3

InChI Key

BLHMUXGNHMXRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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